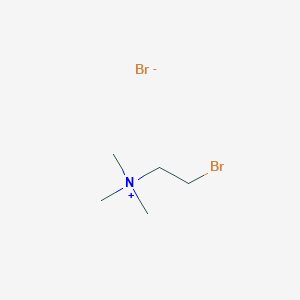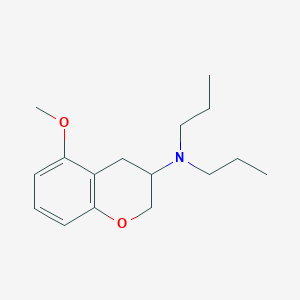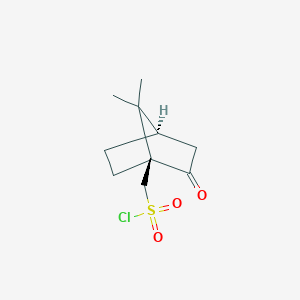
D(+)-10-Camphorsulfonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
D(+)-10-Camphorsulfonyl chloride can be synthesized from natural camphor through optimized reaction conditions, offering a straightforward method with high yield suitable for commercial production. This synthesis pathway provides an efficient means to develop camphor resources for various applications (Li Lian-bin, 2010).
Molecular Structure Analysis
The molecular structure of D(+)-10-Camphorsulfonyl chloride and related camphor sulfonimine compounds has been detailed through X-ray diffraction data and DFT-D3 calculations. These studies reveal the importance of intra- and inter-molecular interactions in determining the supramolecular arrangement of these compounds. Such analyses are crucial for understanding the electronic and structural properties that drive the assembly and behavior of these molecules (Joana Pais da Costa, M. Carvalho, A. Galvão, 2023).
Chemical Reactions and Properties
Unexpected chemical reactions, such as the formation of 10-iodocamphor or 10-chlorocamphor under certain conditions, demonstrate the reactive versatility of D(+)-10-Camphorsulfonyl chloride. These reactions extend the methodology for synthesizing chloro and bromo camphor derivatives, highlighting the compound's role in diverse chemical syntheses (F. Lewis, G. Egron, D. H. Grayson, 2009).
Physical Properties Analysis
The crystal structure of pyridinium d(+)-10-camphorsulfonate hemihydrate showcases the arrangement of camphorsulfonate ions in the solid state, offering insights into the physical properties of derivatives of D(+)-10-Camphorsulfonyl chloride. Such structures are essential for understanding the hydrogen bonding and overall stability of these compounds (H. Fleischer, D. Schollmeyer, 2002).
Chemical Properties Analysis
The interaction of D(+)-10-Camphorsulfonyl chloride with various reagents has been studied to assess its chemical behavior and applications. For instance, its role in the synthesis of triazolo[1,2-a]indazole-triones and spiro triazolo[1,2-a]indazole-tetraones highlights the compound's utility as a catalyst in producing complex molecules. This illustrates the broad applicability of D(+)-10-Camphorsulfonyl chloride in facilitating various chemical reactions (D. Chandam, A. Mulik, P. Patil, S. Jagdale, D. Patil, M. Deshmukh, 2015).
Applications De Recherche Scientifique
Reagents for Reversible Modification : Camphorquinone-10-sulfonic acid and its derivatives, closely related to D(+)-10-Camphorsulfonyl chloride, are used as reagents for the reversible modification of arginine residues in various molecules. This has potential applications in polymers containing arginine-specific ligands (Pande, Pelzig, & Glass, 1980).
Conversion into Hydrazones : D(+)-10-Camphorsulfonyl chloride can be converted into hydrazones and related compounds, which may be useful for biological screening (Cremlyn, Bartlett, & Lloyd, 1988).
Potential as an Anti-Inflammatory Drug : The structural, spectral, and reactivity properties of (1S)-(+)-10-Camphorsulfonic acid, a derivative of D(+)-10-Camphorsulfonyl chloride, suggest its potential application as an anti-inflammatory drug (Sangeetha et al., 2020).
Applications in Pharmaceuticals and Biomedicine : The preparation of enantiomerically pure C4-symmetric tetraalkoxyresorcin[4]arenes from camphorsulfonate derivatives, which include D(+)-10-Camphorsulfonyl chloride, shows potential applications in pharmaceuticals and biomedicine (Buckley et al., 2006).
Calibration of Circular Dichroism : Ammonium d-10-camphorsulfonate, derived from D(+)-10-Camphorsulfonyl chloride, is proposed as a new standard substance for the calibration of circular dichroism, offering similar results to deliquescent d-10-camphorsulfonic acid (Takakuwa, Konno, & Meguro, 1985).
Calibration of Circular Dichrometers : Circular dichroism of d-10-camphorsulfonic acid, a related compound, is useful for the two-point calibration of circular dichrometers (Chen & Yang, 1977).
Synthesis of Diastereoselective Compounds : The 1,2-camphorsulfonylation of monoalkoxycalix[4]arenes with D(+)-10-Camphorsulfonyl chloride can lead to diastereoselective 1,3-camphorsulfonyloxycalixarenes (Boyko et al., 2008).
Propriétés
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGABKEVTHIJBIW-GMSGAONNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891707 | |
| Record name | Camphor-10-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D(+)-10-Camphorsulfonyl chloride | |
CAS RN |
21286-54-4 | |
| Record name | 10-Camphorsulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21286-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camphor-10-sulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021286544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Camphor-10-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-2-oxobornane-10-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes D(+)-10-Camphorsulfonyl chloride useful in synthesizing chiral catalysts?
A1: D(+)-10-Camphorsulfonyl chloride is a versatile chiral building block. [] Its structure, derived from naturally occurring camphor, possesses inherent chirality. When reacted with chiral amines, it forms chiral sulfonamides. These sulfonamides, in conjunction with copper catalysts, have proven effective in facilitating asymmetric conjugate addition reactions, an important process for creating new chiral centers in organic molecules. []
Q2: The research paper mentions that the D(+)-10-Camphorsulfonyl chloride-derived catalysts showed varying enantioselectivity depending on the enone used. What could explain this observation?
A2: The enantioselectivity (preference for forming one enantiomer over the other) of a catalyst is influenced by how well the catalyst interacts with the substrate during the reaction. [] The different enones tested in the research likely have varying steric (spatial) properties due to their ring sizes and substituents. These differences could lead to different interactions with the chiral catalyst, ultimately affecting the transition state of the reaction and leading to varying levels of enantioselectivity. Further research, including computational modeling, could provide more detailed insights into these interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)
![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)
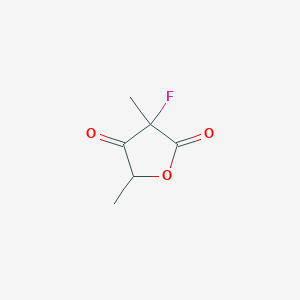
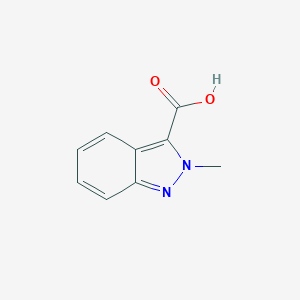
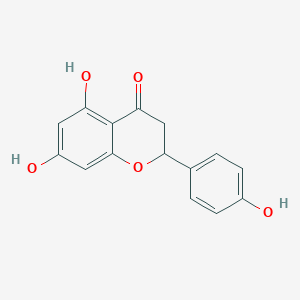
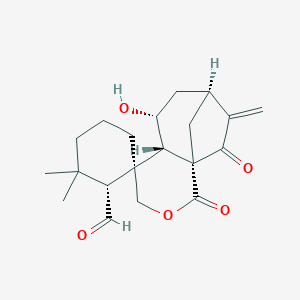
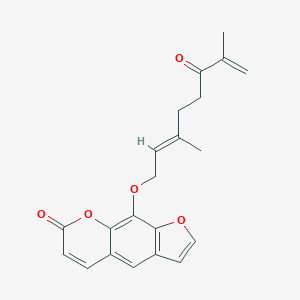
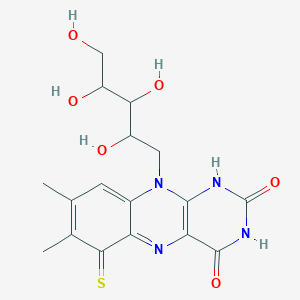
![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)
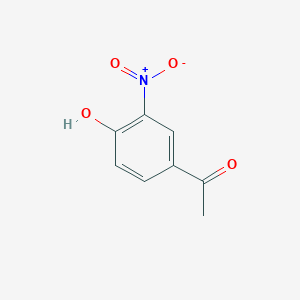
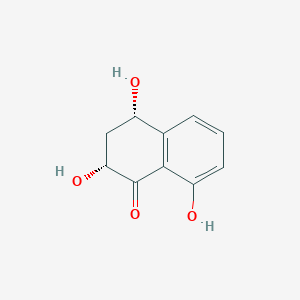
![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)
